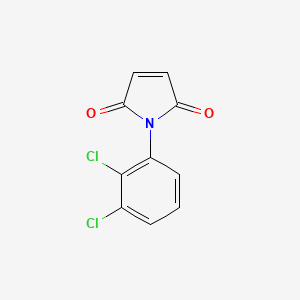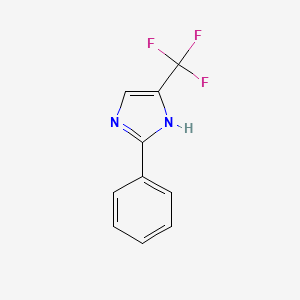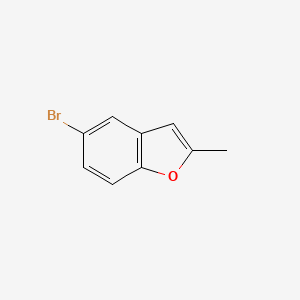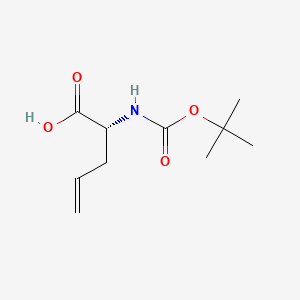
(R)-2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid
Vue d'ensemble
Description
“®-2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid” is a chemical compound with the molecular formula C10H17NO4 . It is also known by its IUPAC name, ethyl ®-2-((tert-butoxycarbonyl)amino)pent-4-enoate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H21NO4/c1-6-8-9(10(14)16-7-2)13-11(15)17-12(3,4)5/h6,9H,1,7-8H2,2-5H3,(H,13,15)/t9-/m1/s1 . This code provides a detailed description of the molecule’s structure, including the configuration of its chiral center.
Physical And Chemical Properties Analysis
The molecular weight of “®-2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid” is 215.25 . Other physical and chemical properties, such as its melting point, boiling point, and solubility, were not available in the sources I found.
Applications De Recherche Scientifique
Application in Chemistry
Summary of the Application
Boc-D-Allylglycine, also known as ®-2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid, is used in the field of chemistry, particularly in the synthesis of multifunctional targets . It plays a pivotal role in the protection of amino functions .
Methods of Application or Experimental Procedures
The compound is used in the dual protection of amines and amides . This involves the use of Boc-groups, which are applied to the amines and amides to protect them during synthesis . The process is facilitated by the mutual interaction between two protecting groups on the same nitrogen .
In another application, a green and eco-friendly route for the almost quantitative BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols is reported in catalyst and solvent-free media under mild reaction conditions .
Results or Outcomes
The use of Boc-D-Allylglycine in the protection of amino functions has been found to be effective, with the products confirmed by 1H, 13C NMR, IR spectroscopy, and in some cases, elemental analysis . This method does not require any water quenches, solvent separations, and purification steps, such as recrystallization and column chromatography .
Application in Peptide Synthesis
Summary of the Application
Boc-D-Allylglycine is used in the field of peptide synthesis, particularly in the preparation of amino acids and peptide synthesis . It is used in the synthesis of non-canonical amino acids, which are regularly used in drug discovery .
Methods of Application or Experimental Procedures
The compound is used in the synthesis of arylglycines, which are exemplified in natural products by phenylglycine (Phg), 4-hydroxyphenylglycine (Hpg) and 3,5-dihydrophenylglycine (Dpg) . The synthesis involves the use of Boc-D-Allylglycine in the preparation of these amino acids, which are then used in solid-phase peptide synthesis (SPPS) .
Results or Outcomes
The use of Boc-D-Allylglycine in the synthesis of arylglycines has been found to be effective, with the products confirmed by various spectroscopic methods . This method has been used in the total synthesis of natural products such as ristocetin aglycon and feglymycin .
Application in Neuropharmacology
Summary of the Application
Boc-D-Allylglycine, also known as Allylglycine, is used in the field of neuropharmacology . It is an inhibitor of glutamate decarboxylase , which blocks GABA biosynthesis, leading to lower levels of the neurotransmitter .
Methods of Application or Experimental Procedures
The compound is used in animal studies to induce seizures . This is done by inhibiting the activity of glutamate decarboxylase, which leads to a decrease in the levels of the neurotransmitter GABA .
Results or Outcomes
The use of Boc-D-Allylglycine in animal studies has been found to effectively induce seizures . This is presumably due to its GDC-inhibiting activity .
Application in Drug Discovery
Summary of the Application
Boc-D-Allylglycine is used in the field of drug discovery . Non-natural amino acids are regularly used in drug discovery benefiting from the extraordinary development of solid-phase peptide synthesis (SPPS) .
Methods of Application or Experimental Procedures
The compound is used in the synthesis of non-canonical amino acids, which are regularly used in drug discovery . These amino acids are chemically engineered while others are inspired by compounds issued from the natural biodiversity .
Results or Outcomes
The use of Boc-D-Allylglycine in the synthesis of non-canonical amino acids has been found to be effective . This method has been used in the total synthesis of natural products such as ristocetin aglycon and feglymycin .
Application in Dual Protection of Amino Functions
Summary of the Application
Boc-D-Allylglycine is used in the field of chemistry, particularly in the dual protection of amines and amides . This involves the use of Boc-groups, which are applied to the amines and amides to protect them during synthesis .
Methods of Application or Experimental Procedures
The compound is used in the synthesis, properties and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides . Attention is directed towards cases of facilitated cleavage due to mutual interaction between two protecting groups on the same nitrogen .
Results or Outcomes
The use of Boc-D-Allylglycine in the protection of amino functions has been found to be effective . This method does not require any water quenches, solvent separations, and purification steps, such as recrystallization and column chromatography .
Safety And Hazards
Propriétés
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-5-6-7(8(12)13)11-9(14)15-10(2,3)4/h5,7H,1,6H2,2-4H3,(H,11,14)(H,12,13)/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUPDPLXLAKNJMI-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC=C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC=C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Phenol, 2-[[(4-fluorophenyl)imino]methyl]-](/img/structure/B1330860.png)
![8-Azabicyclo[3.2.1]octan-3-one](/img/structure/B1330861.png)
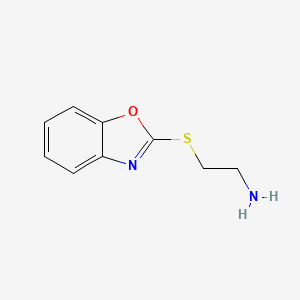
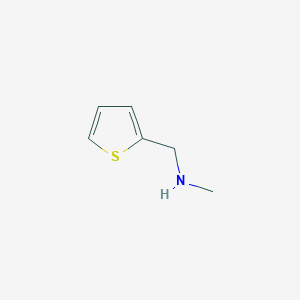
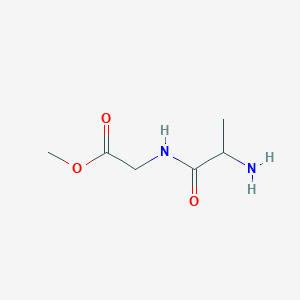
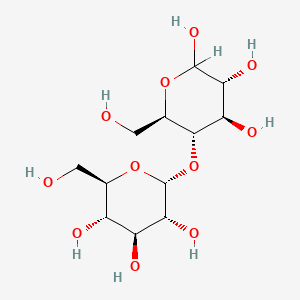
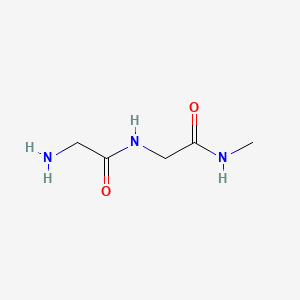
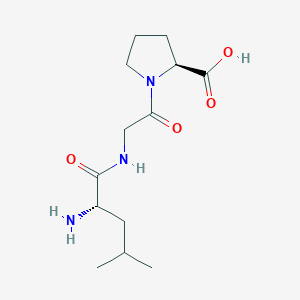
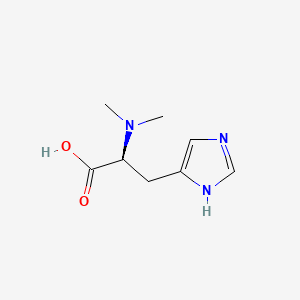
![(1R,2R,5R,8R,9S,10R,13R)-13-Hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid](/img/structure/B1330873.png)
